Diisoamyl Sulfoxide: A Comprehensive Technical Guide
Diisoamyl Sulfoxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisoamyl sulfoxide (B87167), a dialkyl sulfoxide, presents a unique set of physicochemical properties that position it as a compound of interest for various applications in research and drug development. This technical guide provides an in-depth analysis of its core physicochemical characteristics, offering a valuable resource for scientists exploring its potential as a solvent, reagent, or excipient. While comprehensive experimental data for diisoamyl sulfoxide remains less prevalent than for its lower alkyl homolog, dimethyl sulfoxide (DMSO), this document compiles available data, outlines detailed experimental protocols for property determination, and draws comparisons with DMSO to highlight its potential advantages and applications.
Physicochemical Properties
The molecular structure of diisoamyl sulfoxide, with its ten-carbon branched alkyl chains, significantly influences its physical and chemical characteristics, distinguishing it from more commonly used sulfoxides.
Tabulated Physicochemical Data
A summary of the available quantitative data for diisoamyl sulfoxide is presented below, alongside the well-characterized properties of dimethyl sulfoxide (DMSO) for comparative analysis.
| Property | Diisoamyl Sulfoxide | Dimethyl Sulfoxide (DMSO) | Data Source |
| Molecular Formula | C10H22OS | C2H6OS | - |
| Molecular Weight | 190.35 g/mol | 78.13 g/mol | [1] |
| Boiling Point | 297.5 °C at 760 mmHg | 189 °C | [1][2] |
| Density | 0.933 g/cm³ | 1.1004 g/cm³ | [1][2] |
| Flash Point | 133.7 °C | 87-95 °C | [1][3] |
| Melting Point | Not available | 18.5 °C | [2] |
| LogP | 3.693 | -1.35 | [1][3] |
| XLogP3 | 2.6 | Not available | [1] |
| Hydrogen Bond Donor Count | 0 | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | 1 | [1] |
| Rotatable Bond Count | 6 | 0 | [1] |
| Exact Mass | 190.139136 g/mol | 78.013936 g/mol | [1] |
| Polar Surface Area (PSA) | 36.28 Ų | 36.28 Ų | [1] |
| Complexity | 116 | Not available | [1] |
Note: The absence of a reported melting point for diisoamyl sulfoxide in readily available literature suggests it may exist as a liquid at room temperature or have a low melting point.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate and reproducible determination of physicochemical properties. The following sections describe the methodologies for key experiments.
Synthesis of Diisoamyl Sulfoxide
Diisoamyl sulfoxide can be synthesized through the oxidation of diisoamyl sulfide (B99878). A common and effective method involves the use of an oxidizing agent such as hydrogen peroxide in an acidic medium.
Protocol for Oxidation of Diisoamyl Sulfide:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diisoamyl sulfide in a suitable solvent like glacial acetic acid.
-
Cooling: Place the flask in an ice bath to maintain a low temperature during the addition of the oxidizing agent.
-
Addition of Oxidant: Slowly add hydrogen peroxide (e.g., 30% solution) dropwise to the stirred solution. The temperature should be carefully monitored and maintained to prevent over-oxidation to the sulfone.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically poured into a large volume of cold water.
-
Extraction: The aqueous mixture is then extracted with an organic solvent such as dichloromethane (B109758) or diethyl ether.
-
Purification: The combined organic layers are washed with a solution of sodium bisulfite to remove any excess peroxide, followed by a wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude diisoamyl sulfoxide, which can be further purified by vacuum distillation or column chromatography.
A generalized workflow for the synthesis of sulfoxides is depicted below.
Caption: General Synthesis Workflow for Diisoamyl Sulfoxide.
Determination of Boiling Point
The boiling point is a critical parameter indicating the volatility of a substance.
Protocol using a Thiele Tube:
-
Sample Preparation: A small amount of diisoamyl sulfoxide is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated.[4]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]
Determination of Melting Point
Protocol using a Capillary Melting Point Apparatus:
-
Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a controlled rate.[6]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).[7]
Determination of Solubility
Solubility is a key parameter, particularly in drug development, as it influences bioavailability and formulation strategies.
General Protocol for Qualitative and Semi-Quantitative Solubility Determination:
-
Solvent Selection: A range of solvents of varying polarities should be selected, including water, ethanol, methanol, acetone, dichloromethane, and diethyl ether.
-
Procedure:
-
To a small, fixed amount of diisoamyl sulfoxide (e.g., 10 mg) in a test tube, add a small volume (e.g., 0.1 mL) of the chosen solvent.
-
Vigorously agitate the mixture.
-
If the solute dissolves completely, it is considered "soluble."
-
If it does not dissolve, continue adding the solvent in small increments (e.g., 0.1 mL) with agitation until the solid dissolves or a significant volume of solvent has been added (e.g., 3 mL).
-
The solubility can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., < 10 mg/mL, 10-50 mg/mL, > 50 mg/mL).[8]
-
Kinetic Solubility Assay for High-Throughput Screening:
For applications in drug discovery, a kinetic solubility assay is often employed.
-
Stock Solution: A concentrated stock solution of the compound is prepared in DMSO.[9]
-
Dilution: An aliquot of the DMSO stock solution is added to an aqueous buffer in a microtiter plate.
-
Precipitation Detection: The formation of a precipitate is monitored over time using a nephelometer (light scattering) or by UV-Vis spectroscopy after filtration.[9]
Potential Applications and Comparative Analysis with DMSO
While specific applications of diisoamyl sulfoxide are not extensively documented, its physicochemical properties suggest several areas of potential utility, particularly when compared to DMSO.
As a High-Boiling Point Aprotic Solvent
With a significantly higher boiling point than DMSO (297.5 °C vs. 189 °C), diisoamyl sulfoxide could be advantageous in chemical reactions requiring elevated temperatures where solvent loss through evaporation is a concern.[1][2] Like DMSO, it is a polar aprotic solvent, capable of dissolving a wide range of polar and nonpolar compounds.[2]
Role in Organic Synthesis
DMSO is widely used in organic synthesis, not only as a solvent but also as a mild and selective oxidizing agent in reactions such as the Swern and Moffatt oxidations.[2][10] The sulfoxide group in diisoamyl sulfoxide could potentially participate in similar transformations. The bulkier isoamyl groups may introduce steric effects that could influence the selectivity of such reactions.
Applications in Drug Formulation and Delivery
DMSO is a well-known penetration enhancer in topical and transdermal drug delivery systems, facilitating the passage of active pharmaceutical ingredients (APIs) through the skin.[2][11] The higher lipophilicity of diisoamyl sulfoxide (LogP = 3.693) compared to DMSO (LogP = -1.35) suggests it may have different interactions with the lipid bilayers of the skin, potentially offering a modified penetration enhancement profile.[1][3] Its lower volatility could also be beneficial in topical formulations, reducing evaporation from the skin surface.
Conclusion
Diisoamyl sulfoxide is a high-boiling, polar aprotic solvent with a distinct lipophilic character. While a comprehensive body of experimental data is still emerging, its known physicochemical properties suggest its potential as a valuable tool for researchers and professionals in drug development and organic synthesis. Further investigation into its solubility profile, reactivity, and toxicological properties is warranted to fully elucidate its capabilities and expand its applications. The experimental protocols provided in this guide offer a framework for the systematic characterization of this promising compound.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 11. nbinno.com [nbinno.com]
